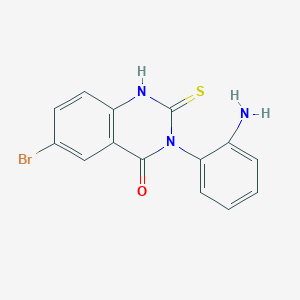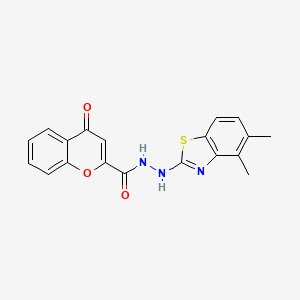![molecular formula C20H18N4O3S B2383133 (5E)-5-benzylidène-2-[4-(4-nitrophényl)pipérazin-1-yl]-1,3-thiazol-4-one CAS No. 578760-59-5](/img/structure/B2383133.png)
(5E)-5-benzylidène-2-[4-(4-nitrophényl)pipérazin-1-yl]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality (5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux fluorescents organiques
Ce composé pourrait être utilisé dans le développement de matériaux fluorescents organiques. Les matériaux fluorescents organiques ont suscité un grand intérêt en raison de leurs nombreuses applications . Ils peuvent être utilisés dans divers domaines tels que la bio-imagerie, l'optoélectronique et la détection .
Lutte contre la contrefaçon et sécurité de l'information
Le composé peut être utilisé comme couche d'imagerie dans le développement de papier réinscriptible sans encre écologique, offrant un potentiel d'application important dans la lutte contre la contrefaçon et la sécurité de l'information .
Capteur pour les ions Zn2+
Il peut servir de capteur colorimétrique/fluorescent double canal pour les ions Zn2+ avec une sensibilité élevée, une sélectivité élevée, un temps de réponse rapide et une limite de détection faible .
Agents antinociceptifs et anticonvulsivants
Une série de nouveaux dérivés de la cinnamoylpipérazine ont été synthétisés en tant qu'agents antinociceptifs et anticonvulsivants potentiels . Ce composé pourrait potentiellement être utilisé dans le développement de ces agents.
Applications agrochimiques
La 4-pipérazinoaniline, un composé apparenté, est un intermédiaire organique important qui peut être utilisé dans le domaine agrochimique .
Applications pharmaceutiques
La 4-pipérazinoaniline peut également être utilisée dans le domaine pharmaceutique . Compte tenu de la similitude structurale, le composé pourrait également avoir des applications potentielles dans ce domaine.
Mécanisme D'action
Target of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , an enzyme that plays a crucial role in melanin synthesis .
Mode of Action
It’s worth noting that similar compounds, such as 4-nitrophenylpiperazine derivatives, have been shown to inhibit tyrosinase . This inhibition could potentially occur through the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.
Biochemical Pathways
The compound may affect the melanin synthesis pathway by inhibiting tyrosinase . Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of tyrosine into l-dopa and o-quinone (dopaquinone), which are further oxidized into eumelanin and pheomelanin .
Analyse Biochimique
Biochemical Properties
The compound (5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that it may act as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair . The compound’s interaction with tyrosinase could potentially influence the pigmentation process .
Cellular Effects
Given its potential role as a tyrosinase inhibitor, it may influence cellular processes related to pigmentation
Molecular Mechanism
It has been suggested that it may exhibit mixed inhibition of the tyrosinase enzymatic reaction . This suggests that the compound may bind to both the enzyme and the enzyme-substrate complex, thereby inhibiting the enzyme’s activity .
Propriétés
IUPAC Name |
(5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19-18(14-15-4-2-1-3-5-15)28-20(21-19)23-12-10-22(11-13-23)16-6-8-17(9-7-16)24(26)27/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFYRIRINQPAC-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2383052.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2383055.png)




![1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2383063.png)
![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)



![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)
